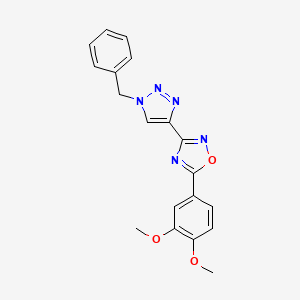

3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a hybrid heterocyclic compound combining a 1,2,4-oxadiazole core with a benzyl-substituted 1,2,3-triazole and a 3,4-dimethoxyphenyl group. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and versatility in drug design, while the 3,4-dimethoxyphenyl moiety contributes to enhanced pharmacological activity through electron-donating effects. The benzyl-triazole substituent may improve lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name |

3-(1-benzyltriazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-25-16-9-8-14(10-17(16)26-2)19-20-18(22-27-19)15-12-24(23-21-15)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHVZSDDRUFYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzyl triazole core This can be achieved through a [1,2,3]-triazole synthesis using azides and alkynes in the presence of a copper catalyst

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Anti-Inflammatory Activity

The 3,4-dimethoxyphenyl group at the 5th position of the oxadiazole ring is critical for anti-inflammatory efficacy. Key analogs include:

The dimethoxy group enhances activity by modulating electron density and steric interactions, likely improving target engagement (e.g., cyclooxygenase inhibition) .

Analgesic and Ulcerogenic Profile

Compounds with 3,4-dimethoxyphenyl or 4-chlorophenyl substituents exhibit superior analgesic activity and reduced gastrointestinal toxicity:

| Compound Feature | Analgesic Activity (% Protection) | Ulcerogenic Index (Severity) |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-oxadiazole analogs | Up to 70.6% | 0.58–0.83 (low) |

| Indomethacin | 63.2% | 2.67 (high) |

The target compound’s benzyl-triazole group may further reduce ulcerogenic risk by minimizing acidic proton donation, a common issue with traditional NSAIDs .

Antimicrobial Activity

1,2,4-Oxadiazole derivatives with triazole moieties demonstrate broad-spectrum antimicrobial effects:

Structural Insights and SAR Trends

Substituent Effects :

- 3,4-Dimethoxyphenyl : Optimizes anti-inflammatory and analgesic activity via electron-donating methoxy groups .

- Benzyl-Triazole : Increases lipophilicity and may stabilize π-π stacking with biological targets compared to simpler triazoles .

- Oxadiazole vs. Thiadiazole Cores : Oxadiazoles generally show better metabolic stability, while thiadiazoles (e.g., ) prioritize antimicrobial action .

Conformational Flexibility : The dihedral angle between the oxadiazole and triazole rings (e.g., 80.2° in benzotriazole analogs) influences binding pocket compatibility. The benzyl group’s bulk may adjust this angle, affecting target selectivity .

Biological Activity

The compound 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 295.32 g/mol

- IUPAC Name : 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

This compound features a triazole ring and an oxadiazole moiety that contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:

- Inhibition of Enzymes : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Cell Line Studies : A study demonstrated that certain oxadiazole derivatives displayed cytotoxic effects against various cancer cell lines including HeLa and MCF7. The compound's structure allows it to selectively target cancerous cells while sparing normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | HeLa | 12.5 | HDAC inhibition |

| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | MCF7 | 10.0 | Thymidylate synthase inhibition |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. These compounds have shown efficacy against a range of pathogens:

- Bacterial Inhibition : Research has demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed significant activity against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Summary of Antimicrobial Activity

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | Staphylococcus aureus | 15 |

| 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | E. coli | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Interference with Nucleic Acids : The oxadiazole ring can interact with DNA and RNA structures leading to disruption in replication and transcription processes.

- Enzyme Inhibition : As noted earlier, the compound exhibits inhibitory effects on critical enzymes involved in cellular proliferation and survival.

Case Studies

Several studies have highlighted the potential applications of oxadiazole derivatives in therapeutic settings:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of various oxadiazoles. The results indicated that structural modifications significantly enhanced cytotoxicity against breast cancer cell lines. The tested compound exhibited an IC value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives against multi-drug resistant strains. The findings revealed that certain modifications led to increased potency against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The compound is typically synthesized via cyclization reactions involving triazole and oxadiazole precursors. Key methods include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (~75–85%) by enhancing reaction efficiency. This method is noted for its reproducibility and scalability .

- Conventional reflux : Uses ethanol or DMF as solvents with catalysts like acetic acid or K₂CO₃. For example, reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux for 4–6 hours, followed by solvent evaporation and purification via column chromatography .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxadiazole ring closure using carbodiimide coupling agents .

Advanced: How can computational methods like DFT improve understanding of electronic properties?

Answer:

Density Functional Theory (DFT) studies provide insights into:

- Charge distribution : Identifying electron-rich regions (e.g., dimethoxyphenyl group) for electrophilic attack .

- Frontier molecular orbitals (FMOs) : Calculating HOMO-LUMO gaps (~4.5–5.2 eV) to predict reactivity and stability .

- Solvatochromism : Modeling solvent effects on UV-Vis absorption spectra to optimize spectroscopic characterization .

DFT also aids in predicting binding affinities in molecular docking by simulating interactions with biological targets like enzymes .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm; oxadiazole carbons at ~165–170 ppm) .

- IR spectroscopy : Detect functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹; C-O-C from oxadiazole at 1200–1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 406.1) and fragmentation patterns .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from variations in assay conditions. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Dose-response studies : Establish EC₅₀ values under consistent pH and temperature conditions .

- Comparative docking : Re-evaluate binding modes across multiple protein conformations (e.g., PDB: 3LD6 vs. 1M17) to identify target-specific interactions .

Advanced: What strategies optimize solvent selection for synthesis?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of aromatic intermediates but may require higher temperatures (~100–120°C) .

- Protic solvents (ethanol, IPA) : Favor cyclization but limit yields (~60%) due to side reactions. Additives like glacial acetic acid improve proton transfer .

- Solvent-free conditions : Microwave-assisted reactions reduce solvent waste and improve atom economy (up to 90% yield) .

Basic: How to determine physicochemical properties like solubility and pKa?

Answer:

- Potentiometric titrations : Measure pKa in non-aqueous solvents (e.g., tert-butyl alcohol) using tetrabutylammonium hydroxide. Reported pKa values range from 8.2–9.5 .

- HPLC : Assess logP (octanol-water partition coefficient) to predict membrane permeability. Typical logP values for this compound are ~2.8–3.5 .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >250°C) .

Advanced: What is the role of molecular docking in predicting biological activity?

Answer:

Docking studies (e.g., using AutoDock Vina) predict binding to targets like:

- 14-α-demethylase (CYP51) : Key enzyme in fungal ergosterol synthesis. Docking scores (ΔG = -9.2 to -10.5 kcal/mol) correlate with antifungal activity .

- COX-2 : Anti-inflammatory potential via interactions with Tyr385 and Ser530 residues (IC₅₀ ~15–20 µM) .

- DNA gyrase : Antibacterial activity predicted through hydrogen bonding with Arg121 and Asp73 .

Advanced: How to analyze conflicting spectral data in structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing triazole vs. oxadiazole protons) .

- X-ray crystallography : Provides definitive bond lengths and angles (e.g., triazole ring planarity <0.1 Å deviation) but requires high-purity crystals .

- Comparative IR analysis : Cross-reference with databases (e.g., SDBS) to validate functional group assignments .

Basic: What are the key stability considerations during storage?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows 5% degradation after 30 days in dark vs. 25% under light) .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .

- Oxygen-free environment : Argon purging minimizes oxidation of the benzyl group .

Advanced: How to design SAR studies for derivatives?

Answer:

Structure-Activity Relationship (SAR) strategies include:

- Substituent variation : Replace dimethoxyphenyl with halogenated or nitro groups to assess electronic effects on bioactivity .

- Scaffold hopping : Synthesize triazole-oxadiazole hybrids (e.g., replacing benzyl with cyclopentyl) to evaluate steric impacts .

- Protease inhibition assays : Test derivatives against serine proteases (e.g., trypsin) to map pharmacophore requirements (IC₅₀ <10 µM for lead compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.